molecular formula C27H29N5O B4461493 2-({2-[4-(diphenylmethyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol

2-({2-[4-(diphenylmethyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol

Cat. No. B4461493
M. Wt: 439.6 g/mol
InChI Key: OMVWOEUKGRDUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(diphenylmethyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPPE, and it has been shown to exhibit promising biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DPPE is not fully understood. However, it has been suggested that DPPE may act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. Additionally, DPPE may modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects:
DPPE has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which may contribute to its antidepressant-like effects. Additionally, DPPE has been shown to decrease levels of corticotropin-releasing hormone (CRH), which is involved in the stress response.

Advantages and Limitations for Lab Experiments

DPPE has several advantages for lab experiments. It is relatively easy to synthesize, and it has been well characterized in the literature. Additionally, DPPE has been shown to exhibit consistent effects across various animal models. However, DPPE has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of DPPE is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on DPPE. One area of interest is the potential use of DPPE as a treatment for depression and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of DPPE. This may lead to the development of more potent and selective DPPE analogs. Finally, it may be of interest to investigate the effects of DPPE on other neurotransmitter systems, such as the glutamatergic system.

Scientific Research Applications

DPPE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Additionally, DPPE has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

2-[[2-(4-benzhydrylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c33-20-15-28-26-23-13-7-8-14-24(23)29-27(30-26)32-18-16-31(17-19-32)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,25,33H,15-20H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVWOEUKGRDUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)NCCO)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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